molecular formula C14H22N2O4S B6643160 tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate

tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate

Cat. No. B6643160
M. Wt: 314.40 g/mol
InChI Key: IZFWXLDXAQDJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which are responsible for the packaging of DNA into chromatin. MS-275 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and inflammatory conditions.

Mechanism of Action

MS-275 exerts its therapeutic effects by inhibiting the activity of tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamates, which leads to the accumulation of acetylated histones and the activation of gene expression. tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamates are involved in the regulation of various biological processes, including cell proliferation, differentiation, and survival. By inhibiting tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamates, MS-275 alters the expression of genes involved in these processes, leading to the inhibition of cancer cell growth, the improvement of cognitive function and memory, and the reduction of inflammation.
Biochemical and Physiological Effects
MS-275 has been shown to have various biochemical and physiological effects. In cancer cells, MS-275 induces cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. MS-275 also inhibits the invasion and metastasis of cancer cells by regulating the expression of genes involved in cell adhesion and migration. In neurological disorders, MS-275 improves cognitive function and memory by increasing the levels of acetylated histones and the expression of genes involved in synaptic plasticity and neuroprotection. In inflammatory conditions, MS-275 reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

MS-275 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential as a therapeutic agent in various diseases. It has a relatively low toxicity profile and can be easily synthesized in large quantities. However, MS-275 also has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

For the study of MS-275 include investigating its potential as a combination therapy, exploring its potential in other diseases, and developing more potent and selective tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate inhibitors.

Synthesis Methods

MS-275 is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with 2-amino-N-methylbenzenesulfonamide, followed by the addition of ethyl chloroformate and N,N-dimethylformamide. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

MS-275 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and inflammatory conditions. In cancer research, MS-275 has been shown to inhibit the growth of various cancer cell lines, including lung, breast, prostate, and colon cancer cells. MS-275 induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in cell proliferation, differentiation, and survival. In neurological disorders, MS-275 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In inflammatory conditions, MS-275 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.

properties

IUPAC Name

tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(17)15-10-11-16(21(4,18)19)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFWXLDXAQDJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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